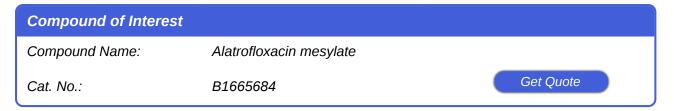


An In-Depth Technical Guide to the Physicochemical Properties of Alatrofloxacin Mesylate

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For Researchers, Scientists, and Drug Development Professionals

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoronaphthyridone antibiotic.[1][2][3] Developed for intravenous administration, it undergoes rapid in vivo hydrolysis to release the active agent, trovafloxacin. While its clinical use was halted due to hepatotoxicity, its potent antibacterial activity against a wide range of Grampositive, Gram-negative, aerobic, and anaerobic microorganisms makes its physicochemical properties a subject of continued interest for research applications.[3][4] This guide provides a detailed overview of these properties, experimental protocols for their assessment, and visualizations of its mechanism of action.

Core Physicochemical Properties

Alatrofloxacin mesylate is a white to light-yellow powder.[3] Its fundamental properties are crucial for designing formulations, understanding its disposition in biological systems, and developing analytical methods. Key quantitative descriptors are summarized in the table below.



| Property | Value | Source(s) |
|------------------------|------------------------------|-----------|
| CAS Number | 146961-77-5 | [1][2] |
| Molecular Formula | C27H29F3N6O8S | [1][2] |
| Molecular Weight | 654.61 g/mol | [1][2] |
| Appearance | White to light-yellow powder | [3] |
| Water Solubility | 22 mg/mL | [5] |
| Solubility (Other) | Soluble in DMSO | [6] |
| pKa (Strongest Acidic) | ~5.80 | |
| pKa (Strongest Basic) | ~8.09 | _ |
| logP | -2.36 | [5] |
| logS | -4.16 | [5] |
| pH (5 mg/mL aq. conc.) | 3.5 - 4.3 | [3] |

Stability and Storage

The stability of **Alatrofloxacin mesylate** is a critical factor for its handling and use in experimental settings.

Solution Stability:

- Intravenous Admixtures: When prepared in 5% dextrose or 0.45% sodium chloride injections
 at a concentration of 1.88 mg/mL, Alatrofloxacin mesylate is stable for at least nine days at
 room temperature. The pH of these solutions remains constant, and they stay clear
 throughout this period.
- Diluted Solutions: When diluted in compatible intravenous solutions to concentrations between 0.5 to 2.0 mg/mL, it is chemically and physically stable for up to 3 days at room temperature or up to 7 days when refrigerated.

Solid-State Storage:



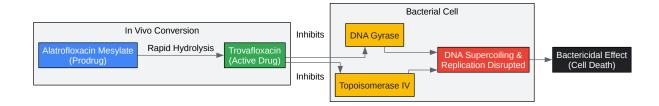
- Short-Term: The powder should be stored in a dry, dark environment at 0 4°C for storage spanning days to weeks.[7]
- Long-Term: For periods of months to years, storage at -20°C is recommended.[7]

Mechanism of Action

As a prodrug, Alatrofloxacin's primary role is to deliver the active moiety, trovafloxacin, to the systemic circulation. The bactericidal action of trovafloxacin is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11]

- Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription. By trapping the gyrase-DNA complex, trovafloxacin prevents the resealing of the DNA strand, leading to a halt in these processes.[10][11]
- Inhibition of Topoisomerase IV: This enzyme is crucial for decatenation—the separation of
 interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV
 prevents bacterial cell division, contributing to the bactericidal effect.[9][10][11]

The dual targeting of these enzymes results in the disruption of DNA synthesis, repair, and segregation, ultimately leading to bacterial cell death.[9]



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Mechanism of action of Alatrofloxacin mesylate.



Experimental Methodologies

Stability-Indicating HPLC Assay

A High-Performance Liquid Chromatography (HPLC) method is essential for quantifying **Alatrofloxacin mesylate** in solution and assessing its stability, particularly distinguishing it from its primary degradation product, trovafloxacin.

Objective: To develop a simple, precise, and stability-indicating method for the analysis of **Alatrofloxacin mesylate** in bulk and pharmaceutical formulations.[12][13][14]

Methodology:

- Chromatographic Conditions:
 - Column: Reversed-phase C18 column (e.g., 250 mm × 4.0 mm, 5 μm).[14][15]
 - Mobile Phase: A gradient or isocratic system involving a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.15% orthophosphoric acid or citrate buffer adjusted to a specific pH).[14][16]
 - Flow Rate: Typically 1.0 mL/min.[12]
 - Detection: UV detection at a wavelength of approximately 278 nm.[14][16]
 - Column Temperature: Maintained at a constant temperature, for instance, 35°C.[14]
- Standard and Sample Preparation:
 - Standard Stock Solution: Accurately weigh a reference standard of Alatrofloxacin
 mesylate and dissolve it in a suitable diluent (e.g., a mixture of buffer and organic solvent)
 to a known concentration.[13]
 - Sample Solution: Prepare the sample (e.g., from an IV admixture) by diluting it with the same diluent to fall within the linear range of the assay.[15]
- Validation (per ICH Guidelines):

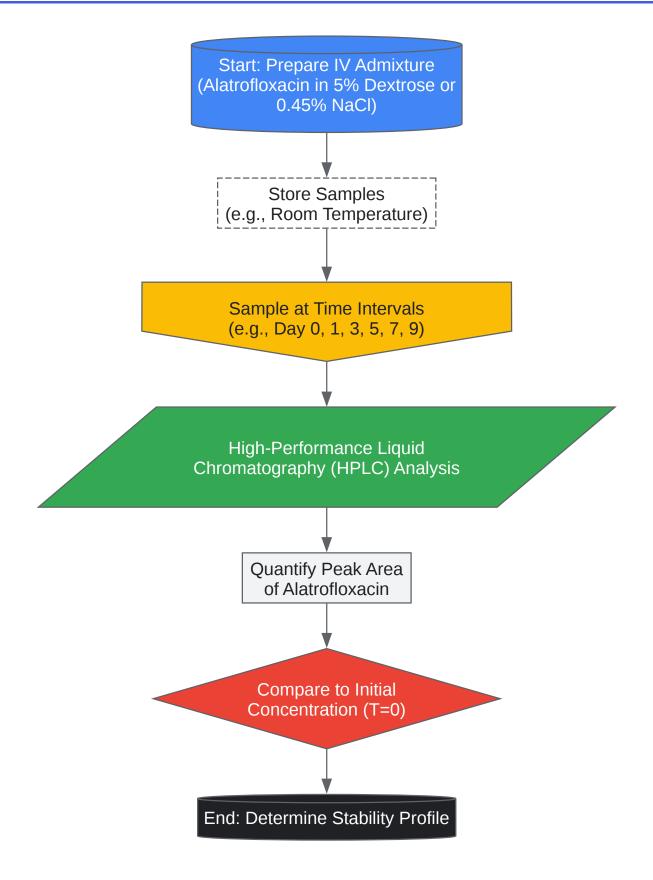
Foundational & Exploratory





- Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is confirmed by performing forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic stress).[12][13]
- Linearity: Analyze a series of dilutions of the standard stock solution to demonstrate a linear relationship between concentration and detector response.[16]
- Accuracy & Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) by repeated analysis of samples.[14]
- Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, flow rate) to examine the method's reliability.





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Workflow for HPLC-based stability testing.



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